DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Overview
Description
Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate is an organic compound belonging to the bipyridine family This compound is characterized by its two pyridine rings connected at the 2 and 2’ positions, with diethyl ester groups attached at the 6 and 6’ positions
Mechanism of Action
Target of Action
Similar compounds have been used to coordinate to transition metals like ru2+, pt2+, and re1+ for use in solar energy conversion studies due to their excellent electronic properties .
Mode of Action
It’s known that upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state .
Biochemical Pathways
It’s known that these types of compounds can influence the pathways related to solar energy conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and conversion rates.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Diethyl [2,2’-bipyridine]-6,6’-diol.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate
- Diethyl [4,4’-bipyridine]-6,6’-dicarboxylate
- Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate
Comparison: Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. Compared to its 5,5’- and 4,4’-substituted analogs, the 6,6’-substitution provides distinct steric and electronic properties, making it more suitable for certain catalytic and photochemical applications .
Properties
IUPAC Name |
ethyl 6-(6-ethoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCSFZRYWQKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443537 | |
Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65739-40-4 | |
Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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